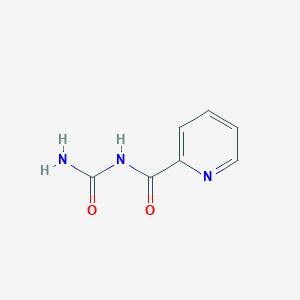








|
REACTION_CXSMILES
|
[Na].[NH2:2][C:3]([NH2:5])=[O:4].C([C:8]1[C:9]([C:14](O)=[O:15])=[N:10][CH:11]=[CH:12][CH:13]=1)C>N>[N:10]1[CH:11]=[CH:12][CH:13]=[CH:8][C:9]=1[C:14]([NH:2][C:3]([NH2:5])=[O:4])=[O:15] |^1:0|
|


|
Name
|
|
|
Quantity
|
2.85 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)C=1C(=NC=CC1)C(=O)O
|


|
Type
|
CUSTOM
|
|
Details
|
was stirred until the blue colour
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
After 1 h the ammonia was evaporated
|
|
Duration
|
1 h
|
|
Type
|
CUSTOM
|
|
Details
|
the residue triturated with water
|
|
Type
|
CUSTOM
|
|
Details
|
to give the above compound, mp 183°-185° C.
|


|
Name
|
|
|
Type
|
|
|
Smiles
|
N1=C(C=CC=C1)C(=O)NC(=O)N
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |